molecular formula C5H10N2O B12274207 Hexahydro-pyridazine-3-carbaldehyde

Hexahydro-pyridazine-3-carbaldehyde

Cat. No.: B12274207
M. Wt: 114.15 g/mol
InChI Key: SKMLYWBJNAFJFI-UHFFFAOYSA-N
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Description

Hexahydro-pyridazine-3-carbaldehyde is a heterocyclic organic compound characterized by a six-membered ring containing two nitrogen atoms and an aldehyde functional group. This compound is part of the pyridazine family, which is known for its diverse pharmacological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexahydro-pyridazine-3-carbaldehyde can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, purification through recrystallization, and quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: Hexahydro-pyridazine-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Hexahydro-pyridazine-3-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of hexahydro-pyridazine-3-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins, leading to changes in their function. The pyridazine ring structure also contributes to its ability to interact with various biological pathways .

Comparison with Similar Compounds

Hexahydro-pyridazine-3-carbaldehyde can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its combination of the pyridazine ring and the reactive aldehyde group, which provides it with distinct chemical reactivity and biological activity .

Properties

IUPAC Name

diazinane-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O/c8-4-5-2-1-3-6-7-5/h4-7H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKMLYWBJNAFJFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NNC1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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